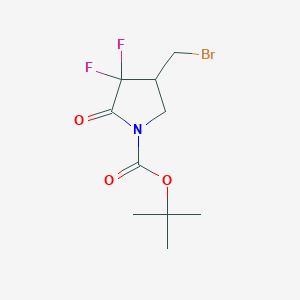

Tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate

Description

Tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate (CAS: 1928213-58-4) is a brominated pyrrolidine derivative with the molecular formula C₁₅H₁₅BrF₂NO₃ and a molecular weight of 291.19 g/mol . This compound features a bromomethyl group at the 4-position, difluoro substituents at the 3,3-positions, and a 2-oxo moiety on the pyrrolidine ring. Its primary utility lies in its role as a versatile synthetic intermediate, particularly in pharmaceutical and agrochemical research, where the bromomethyl group serves as a reactive handle for nucleophilic substitutions or cross-coupling reactions . For example, it has been employed in the synthesis of complex carboxamide derivatives, as demonstrated in a recent patent application for coupling with spirocyclic intermediates .

Properties

IUPAC Name |

tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrF2NO3/c1-9(2,3)17-8(16)14-5-6(4-11)10(12,13)7(14)15/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRVASOYYQEXSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1=O)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials such as 3,3-difluoropyrrolidine.

Bromomethylation: The introduction of the bromomethyl group is achieved through a bromomethylation reaction. This can be done using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromomethyl group in tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Reduction Reactions: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of biologically active compounds. Its unique structural features allow for modifications that enhance the pharmacological properties of drug candidates. For example, derivatives of this compound have shown promise in targeting specific biological pathways involved in diseases such as cancer and neurological disorders.

2. Antiviral and Antibacterial Agents

Research indicates that compounds derived from tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate exhibit antiviral and antibacterial activities. The difluoromethyl group enhances the lipophilicity and metabolic stability of the derivatives, making them suitable candidates for further development as therapeutic agents .

Synthetic Methodologies

1. Synthesis of Fluorinated Compounds

The bromomethyl group in tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate allows for nucleophilic substitution reactions, facilitating the synthesis of various fluorinated compounds. These compounds are crucial in fields such as agrochemicals and pharmaceuticals due to their enhanced biological activity and stability.

2. Scaffold for Drug Discovery

This compound can act as a scaffold for the development of novel drug candidates through combinatorial chemistry approaches. The ability to modify the pyrrolidine structure allows researchers to explore a wide range of chemical space, potentially leading to the discovery of new therapeutic agents .

Material Science Applications

1. Polymer Chemistry

Tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate can be utilized in the synthesis of polymeric materials with tailored properties. The incorporation of fluorinated moieties into polymers can enhance their thermal stability and chemical resistance, making them suitable for various industrial applications .

2. Coatings and Adhesives

The unique properties of this compound make it an attractive candidate for use in coatings and adhesives that require high performance under challenging conditions. The fluorinated components contribute to low surface energy characteristics, improving water repellency and durability .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate can be contextualized by comparing it to analogous pyrrolidine derivatives. Below is a detailed analysis:

Substituent Effects and Reactivity

- Bromomethyl vs. Hydroxymethyl/Methyl Groups: The bromomethyl group at the 4-position distinguishes the target compound from analogs like tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS: 2607831-43-4, MW: 251.27 g/mol) . The bromine atom enhances electrophilicity, making the target compound more reactive in alkylation or nucleophilic substitution reactions compared to the hydroxymethyl variant, which requires activation (e.g., tosylation) for similar transformations . Trifluoromethyl and Hydroxy Substituents: Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1052713-78-6, MW: 281.26 g/mol) features a trifluoromethyl group and a hydroxyl substituent .

Molecular Weight and Structural Complexity

The target compound’s molecular weight (291.19 g/mol) is higher than that of hydroxymethyl (251.27 g/mol) or trifluoromethyl (281.26 g/mol) analogs, primarily due to the bromine atom’s atomic mass . This difference impacts solubility and pharmacokinetic properties, with bromine contributing to greater lipophilicity.

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Stability and Handling

- The bromomethyl group in the target compound necessitates careful storage (e.g., under inert atmospheres) to prevent degradation, whereas hydroxymethyl and trifluoromethyl analogs are generally more stable under ambient conditions .

- Stereochemical complexity in the trifluoromethyl derivative (CAS: 1052713-78-6) requires precise synthetic control, unlike the target compound’s achiral structure .

Biological Activity

Tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate (CAS No. 2703780-06-5) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with bromomethyl and difluoromethyl groups, which are known to influence its reactivity and biological properties. The general structure can be represented as follows:

Synthesis

The synthesis of tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate with bromomethyl reagents under controlled conditions. The process often requires inert atmospheres and specific solvents to ensure yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine exhibit significant antimicrobial properties. For instance, derivatives of difluoropiperidines have shown effectiveness against various bacterial strains, suggesting that the bromomethyl and difluoromethyl substitutions may enhance their interaction with microbial targets .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In vitro assays suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and inflammation. Such activities are crucial in the context of diseases like diabetes and obesity .

Neuroprotective Effects

Preliminary research indicates that related compounds can exert neuroprotective effects by modulating pathways associated with neurodegenerative diseases. For example, studies on similar structures have shown that they can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease . This suggests that tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine could have therapeutic potential in neurodegenerative disorders.

Case Studies

- Neuroprotection in Alzheimer’s Models : In a study assessing the effects of various pyrrolidine derivatives on neuroprotection against amyloid-beta toxicity, it was found that certain modifications led to increased cell viability in neuronal cultures exposed to amyloid-beta peptides. This provides a basis for further investigation into the neuroprotective properties of tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine .

- Antimicrobial Screening : A screening of various difluorinated compounds demonstrated that those with similar structural features to tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate, and how can its purity be validated?

- Answer: The compound can be synthesized via nucleophilic substitution or photochemical reactions, similar to methods used for analogous bromomethyl-pyrrolidine derivatives (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate). Post-synthesis, purity is validated using a combination of techniques:

- Chromatography: Column chromatography (SiO₂, hexane:DCM gradients) removes byproducts .

- Spectroscopy: ¹H/¹³C/³¹P NMR (for phosphorylated analogs) and HRMS confirm structural integrity. For example, ³¹P NMR resolves rotameric mixtures in related compounds .

- Melting Point Analysis: Consistent melting behavior (e.g., 46–50°C for tert-butyl 4-(bromomethyl)piperidine-1-carboxylate) indicates crystallinity .

Q. How is the bromomethyl group in this compound utilized in further functionalization?

- Answer: The bromomethyl moiety serves as a versatile handle for alkylation or cross-coupling reactions. For example:

- Nucleophilic Substitution: React with amines (e.g., piperazine derivatives) to generate sp³ C–N bonds under mild conditions (DCM, TEA, 0–20°C) .

- Suzuki–Miyaura Coupling: Palladium-catalyzed coupling with boronic acids to install aryl/heteroaryl groups .

Reaction progress is monitored by TLC or LC-MS, and intermediates are purified via flash chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies backbone protons and carbons, while ¹⁹F NMR resolves difluoro and trifluoromethyl groups. For example, ³¹P NMR is essential for phosphorylated analogs .

- Mass Spectrometry: HRMS (ESI+) confirms molecular weight (e.g., [M+H]⁺ peaks for tert-butyl derivatives ).

- IR Spectroscopy: Carbonyl stretches (C=O at ~1700 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate?

- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection: Use a high-flux synchrotron or Mo-Kα source (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure Solution: SHELXT or SHELXD for phase determination, followed by refinement in SHELXL (anisotropic displacement parameters, hydrogen bonding networks) .

- Validation: Check for R-factor convergence (<5%), bond-length/angle outliers, and Hirshfeld surfaces to confirm intermolecular interactions .

Q. What strategies address contradictory NMR data caused by rotameric mixtures in related compounds?

- Answer: Rotameric equilibria (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate ) complicate NMR interpretation. Mitigation approaches:

- Variable Temperature (VT) NMR: Lower temperatures slow rotation, resolving split signals (e.g., –100°C in CD₂Cl₂) .

- Dynamic NMR Simulation: Fit exchange-broadened peaks to determine rotational barriers (ΔG‡) using tools like MestReNova .

- Selective Decoupling: Suppress coupling to adjacent nuclei (e.g., ³¹P decoupling in phosphorylated analogs) .

Q. How do computational methods aid in predicting the reactivity of the bromomethyl group under varying reaction conditions?

- Answer:

- DFT Calculations: Optimize transition states (e.g., SN2 displacement) to predict activation energies and regioselectivity. Software: Gaussian or ORCA .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., DCM vs. THF) on reaction kinetics .

- Docking Studies: For biological targets, predict binding modes using AutoDock Vina, leveraging the bromomethyl group as a warhead .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.